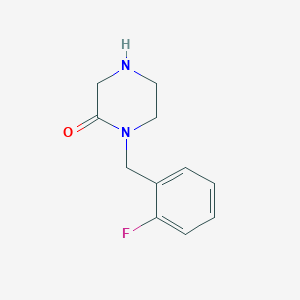

1-(2-Fluorobenzyl)piperazin-2-one

Description

BenchChem offers high-quality 1-(2-Fluorobenzyl)piperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluorobenzyl)piperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c12-10-4-2-1-3-9(10)8-14-6-5-13-7-11(14)15/h1-4,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTMKYQLLVZDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602373 | |

| Record name | 1-[(2-Fluorophenyl)methyl]piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893747-85-8 | |

| Record name | 1-[(2-Fluorophenyl)methyl]piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Fluorobenzyl)piperazin-2-one Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 1-(2-Fluorobenzyl)piperazin-2-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The piperazine scaffold is a privileged structure known for its broad therapeutic applications. This document details the compound's chemical identity, including its CAS number and structure, and outlines a robust synthetic pathway and analytical characterization methods. It serves as a critical resource for researchers engaged in the synthesis, development, and application of novel pharmaceutical agents, providing foundational data and methodologies to support advanced research and development projects.

Introduction

Piperazine derivatives are a cornerstone in modern drug discovery, forming the structural core of numerous FDA-approved therapeutics.[1][2] Their prevalence is due to the unique physicochemical properties conferred by the 1,4-diazacyclohexane ring, which can improve aqueous solubility and bioavailability, and act as a versatile scaffold to orient pharmacophoric groups for optimal target interaction.[1][2] The piperazin-2-one motif, a variation containing an amide carbonyl group, is a particularly valuable intermediate for creating peptidomimetics and other complex molecular architectures.[3][4]

This guide focuses on a specific derivative, 1-(2-Fluorobenzyl)piperazin-2-one hydrochloride. The incorporation of a 2-fluorobenzyl group introduces specific steric and electronic properties that can modulate biological activity and metabolic stability. This document provides an in-depth technical profile of this compound, intended to equip researchers, chemists, and drug development professionals with the essential knowledge for its synthesis, characterization, and application.

Compound Profile and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental for any research application.

Chemical Identity

The key identifiers for 1-(2-Fluorobenzyl)piperazin-2-one hydrochloride are summarized below.

| Identifier | Value | Source |

| Systematic Name | 1-[(2-Fluorophenyl)methyl]piperazin-2-one hydrochloride | N/A |

| CAS Number | 1172846-19-3 | [5] |

| Molecular Formula | C₁₁H₁₄ClFN₂O | |

| Molecular Weight | 244.7 g/mol | |

| MDL Number | MFCD06803970 |

Chemical Structure

The chemical structure of the protonated cation is depicted below:

(Note: This is a placeholder image. The actual structure features a piperazin-2-one ring N-substituted at position 1 with a 2-fluorobenzyl group. The hydrochloride salt involves protonation, likely at the N4 nitrogen.)

Physicochemical Properties

While specific experimental data for this exact compound is limited, typical properties for similar small molecule hydrochloride salts are provided as a general reference. Researchers must determine precise values experimentally.

| Property | Estimated Value | Notes |

| Physical State | Solid, likely crystalline | Based on related compounds.[6] |

| Solubility | Soluble in water, methanol. Sparingly soluble in dichloromethane. | Hydrochloride salts are generally water-soluble. |

| Melting Point | >150 °C (Decomposition) | Typical for organic hydrochloride salts. |

| pKa | ~7.5 - 8.5 | Estimated for the secondary amine (N4). |

Synthesis and Purification

The synthesis of N-substituted piperazin-2-ones can be achieved through several routes. A common and effective strategy involves the N-alkylation of a piperazin-2-one precursor. The following is a generalized, robust protocol based on established chemical principles for N-alkylation reactions.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Formation of the Piperazin-2-one Ring: This can be accomplished via cyclization of an appropriate ethylenediamine derivative.

-

N-Alkylation: Introduction of the 2-fluorobenzyl group via nucleophilic substitution.

A logical workflow for this synthesis is presented below.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

Piperazin-2-one

-

2-Fluorobenzyl chloride (or bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (ACN), anhydrous

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid solution (2.0 M in diethyl ether)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add piperazin-2-one (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.

-

Addition of Alkylating Agent: While stirring, add 2-fluorobenzyl chloride (1.1 eq) dropwise to the suspension.

-

Reaction: Heat the mixture to 70°C and stir vigorously for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to isolate the pure free base, 1-(2-fluorobenzyl)piperazin-2-one.

-

Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. While stirring, add a 2.0 M solution of HCl in diethyl ether (1.1 eq) dropwise.

-

Isolation: A white precipitate will form. Continue stirring for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold diethyl ether and dry under high vacuum to yield 1-(2-Fluorobenzyl)piperazin-2-one hydrochloride as a white solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. While this specific product is sold by vendors like Sigma-Aldrich without extensive analytical data, the following techniques would be standard for its validation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons (doublets and multiplets in the ~7.0-7.5 ppm range), a singlet for the benzylic CH₂ group (~3.6 ppm), and multiplets for the four CH₂ groups of the piperazinone ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Aromatic carbons would appear in the ~115-160 ppm range (with characteristic C-F splitting), the amide carbonyl at ~165-170 ppm, and aliphatic carbons between ~40-60 ppm.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 209.1.

-

High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed using a C18 reverse-phase column, with a mobile phase of acetonitrile/water containing 0.1% trifluoroacetic acid (TFA), showing a single major peak (>95% purity).

Applications and Future Directions

The piperazine scaffold is a key building block in drugs targeting a wide array of biological pathways, including G protein-coupled receptors and enzymes.[7] N-aryl and N-benzyl piperazines are prevalent in compounds developed for neurological disorders.[8][9]

The title compound, 1-(2-Fluorobenzyl)piperazin-2-one hydrochloride, serves as a valuable intermediate for constructing more complex molecules. The secondary amine (N4) provides a reactive handle for further functionalization, allowing for its incorporation into larger scaffolds. This process, often referred to as fragment-based drug design or library synthesis, is a cornerstone of modern pharmaceutical research.

Caption: Potential synthetic pathways using the title compound as a key intermediate.

For example, similar piperazine-containing fragments have been incorporated into potent Poly (ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.[10][11] The 2-fluoro substitution on the benzyl ring can enhance binding affinity through specific fluorine-protein interactions or improve metabolic stability by blocking potential sites of oxidation.

Safety and Handling

As a research chemical, 1-(2-Fluorobenzyl)piperazin-2-one hydrochloride should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[14]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[15] The compound may be hygroscopic and light-sensitive, so storage under an inert atmosphere is recommended.[15][16]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. This typically involves incineration in a licensed chemical disposal facility.[14]

Conclusion

1-(2-Fluorobenzyl)piperazin-2-one hydrochloride is a well-defined chemical intermediate with significant potential for application in drug discovery and medicinal chemistry. Its synthesis is achievable through standard organic chemistry techniques, and its structure offers a versatile platform for the creation of diverse chemical libraries. This guide provides the foundational knowledge required for researchers to confidently incorporate this valuable building block into their synthetic programs, paving the way for the discovery of next-generation therapeutics.

References

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - NIH. [Link]

-

A General and Convenient Synthesis of N-Aryl Piperazines - ResearchGate. [Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach - ACS Publications. [Link]

-

A general and convenient synthesis of N-aryl piperazines - ResearchGate. [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines - PubMed Central. [Link]

-

2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - NIH. [Link]

-

1-(2-Fluorobenzyl)piperazine hydrochloride - Fichema. [Link]

-

1-(2-Fluorobenzyl)piperazine hydrochloride - PubChem. [Link]

-

Piperazines database - synthesis, physical properties - ChemSynthesis. [Link]

-

1-(4-FLUOROBENZYL)PIPERAZINE HYDROCHLORIDE - GSRS. [Link]

-

The Role of Piperazine Derivatives in Modern Drug Discovery. [Link]

-

SUBSTITUTED 4-(4-FLUORO-3-(PIPERAZINE-1- CARBONYL)BENZYL)PHTHALAZIN-1(2H)-ONE DERIVATIVES AS POLY (ADP-RIBOSE) POLYMERASE - European Patent Office. [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA - PubMed Central. [Link]

-

(PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate. [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery - Bentham Science. [Link]

-

Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer - ACS Publications. [Link]

Sources

- 1. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. You are being redirected... [hit2lead.com]

- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. data.epo.org [data.epo.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. jwpharmlab.com [jwpharmlab.com]

- 15. 1-(2-Fluorobenzyl)piperazine hydrochloride - 1 g [fichema.cz]

- 16. mmbio.byu.edu [mmbio.byu.edu]

An In-Depth Technical Guide to the Spectral Data of 1-(2-Fluorobenzyl)piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Molecular Structure and Atom Labeling

For clarity in the subsequent spectral analysis, the atoms of 1-(2-Fluorobenzyl)piperazin-2-one are systematically labeled as shown in the diagram below. This labeling will be used to assign specific signals in the predicted NMR, IR, and mass spectra.

Caption: Molecular structure of 1-(2-Fluorobenzyl)piperazin-2-one with atom labeling.

Predicted Spectroscopic Data

The following table summarizes the predicted spectral data for 1-(2-Fluorobenzyl)piperazin-2-one based on its chemical structure and established spectroscopic principles.

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons (C3'-C6'): δ 7.0-7.5 ppm (multiplet, 4H); Benzyl CH₂ (C7): δ ~4.6 ppm (singlet, 2H); Piperazinone CH₂ (C6): δ ~3.4 ppm (triplet, 2H); Piperazinone CH₂ (C5): δ ~3.2 ppm (triplet, 2H); Piperazinone CH₂ (C3): δ ~3.3 ppm (singlet, 2H); Amide NH: δ ~6.0-8.0 ppm (broad singlet, 1H, if present and not exchanged) |

| ¹³C NMR | Aromatic C (C1'-C6'): δ 115-165 ppm (multiple signals, including C-F coupling); Carbonyl C (C2): δ ~170 ppm; Benzyl CH₂ (C7): δ ~50-55 ppm; Piperazinone CH₂ (C3, C5, C6): δ ~40-50 ppm (multiple signals) |

| IR (Infrared) | Amide N-H stretch: ~3300 cm⁻¹ (secondary amide); Aromatic C-H stretch: ~3030 cm⁻¹; Aliphatic C-H stretch: ~2850-2950 cm⁻¹; Amide C=O stretch (Amide I band): ~1650-1680 cm⁻¹; Aromatic C=C stretch: ~1600, 1490 cm⁻¹; C-N stretch: ~1200-1350 cm⁻¹; C-F stretch: ~1100-1250 cm⁻¹ |

| Mass Spec (MS) | Molecular Ion (M⁺): m/z 222.10; Key Fragments: m/z 109 (fluorobenzyl cation), m/z 91 (tropylium ion), m/z 113 (piperazinone fragment) |

In-Depth Spectral Analysis and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy:

-

Aromatic Region (δ 7.0-7.5 ppm): The four protons on the fluorobenzyl ring (H3', H4', H5', H6') are expected to appear as a complex multiplet in this region. The electron-withdrawing effect of the fluorine atom will deshield these protons, shifting them downfield. The ortho, meta, and para couplings between these protons and the coupling to the fluorine atom will result in a complex splitting pattern. The integration of this region should correspond to four protons.

-

Benzyl Protons (C7-H, δ ~4.6 ppm): The two protons of the benzylic methylene group are chemically equivalent and are expected to appear as a singlet. Their proximity to the electronegative nitrogen atom and the aromatic ring causes a downfield shift.

-

Piperazinone Protons (C3-H, C5-H, C6-H):

-

The protons on C6 (adjacent to N1) are expected to be a triplet at around δ 3.4 ppm, split by the neighboring protons on C5.

-

The protons on C5 are expected to be a triplet at around δ 3.2 ppm, split by the neighboring protons on C6.

-

The protons on C3 (adjacent to the carbonyl group and N4) are deshielded by the carbonyl group and are expected to appear as a singlet around δ 3.3 ppm.

-

-

Amide Proton (N4-H): If the compound has a proton on N4 and it is not undergoing rapid exchange with a deuterated solvent, it would likely appear as a broad singlet in the range of δ 6.0-8.0 ppm. Its chemical shift can be highly variable and dependent on concentration and solvent.

¹³C NMR Spectroscopy:

-

Aromatic Region (δ 115-165 ppm): The six carbons of the fluorobenzyl ring will give rise to six distinct signals. The carbon directly attached to the fluorine (C2') will show a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller two- and three-bond couplings to fluorine. The C2' signal is expected to be the most downfield due to the direct attachment of the electronegative fluorine atom.

-

Carbonyl Carbon (C2, δ ~170 ppm): The amide carbonyl carbon is characteristically found in this downfield region.

-

Benzyl Carbon (C7, δ ~50-55 ppm): This methylene carbon, situated between the aromatic ring and a nitrogen atom, will appear in this mid-range.

-

Piperazinone Carbons (C3, C5, C6, δ ~40-50 ppm): The three methylene carbons of the piperazinone ring will have distinct chemical shifts due to their different chemical environments relative to the nitrogen atoms and the carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

-

N-H Stretch (~3300 cm⁻¹): A secondary amide N-H bond will show a characteristic absorption band in this region.[1][2] The peak may be broadened due to hydrogen bonding.

-

C-H Stretches (~3030 cm⁻¹ and 2850-2950 cm⁻¹): The sharp peak around 3030 cm⁻¹ is indicative of aromatic C-H stretching, while the bands in the 2850-2950 cm⁻¹ range are due to the aliphatic C-H stretches of the benzyl and piperazinone methylene groups.

-

Amide I Band (C=O Stretch, ~1650-1680 cm⁻¹): This is one of the most intense and characteristic peaks in the IR spectrum of an amide and is due to the carbonyl stretching vibration.[1] For a six-membered ring lactam, this absorption is expected in this range.[1]

-

Aromatic C=C Stretches (~1600, 1490 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bonds within the aromatic ring.

-

C-N Stretch (~1200-1350 cm⁻¹): The stretching vibration of the carbon-nitrogen bonds will appear in this region.

-

C-F Stretch (~1100-1250 cm⁻¹): A strong absorption band in this region is indicative of the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

-

Molecular Ion (M⁺, m/z 222.10): The molecular ion peak should be observed at an m/z value corresponding to the molecular weight of the compound (C₁₁H₁₃FN₂O).

-

Key Fragmentation Pathways: The most likely fragmentation will involve the cleavage of the weakest bonds.

-

Formation of the Fluorobenzyl Cation (m/z 109): Cleavage of the C7-N1 bond is a very common fragmentation pathway for benzylamines, leading to the stable fluorobenzyl cation.[3][4][5][6][7]

-

Formation of the Tropylium Ion (m/z 91): The benzyl cation can rearrange to the even more stable tropylium ion.

-

Piperazinone Ring Fragmentation: The piperazinone ring can also undergo fragmentation, leading to various smaller charged species. A fragment corresponding to the piperazin-2-one radical cation (m/z 113) could also be observed.

-

Caption: Predicted major fragmentation pathways for 1-(2-Fluorobenzyl)piperazin-2-one in mass spectrometry.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Liquid/Solution: Place a drop of the neat liquid or a concentrated solution in a suitable solvent between two salt plates (e.g., NaCl, KBr).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or solvent.

-

Record the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and expected fragments.

-

For more detailed structural information, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and analyze the daughter ions.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the key spectral features of 1-(2-Fluorobenzyl)piperazin-2-one. By understanding the expected NMR, IR, and mass spectral data, researchers can more effectively characterize this compound and its analogs. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in experimental work. This foundational knowledge is crucial for the advancement of drug discovery and development projects involving this important class of molecules.

References

-

PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from [Link]

-

PubMed. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]

-

PubMed. (2009, March 11). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. Retrieved from [Link]

-

ResearchGate. (2016, May 14). How to distinguish between secondary amide N-H and secondary amine N-H peaks present in same molecules by FTIR?. Retrieved from [Link]

-

ResearchGate. (2025, August 6). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

-

NIH. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. Retrieved from [Link]

-

ACS Publications. (n.d.). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides | Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

-

RSC Publishing. (2022, February 25). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

Quora. (2024, October 9). How to interpret the 19F NMR spectra. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

University of Regensburg. (n.d.). Fluorine NMR. Retrieved from [Link]

-

NIH. (n.d.). 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem. Retrieved from [Link]

-

SWGDRUG.org. (2005, June 1). BENZYLPIPERAZINE. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of N-benzylpiperazine (BZP), N-benzylethylenediamine (BEDA), benzylamine (BA), and N , N 'dibenzylpiperazine (DBZP). Arrows indicate the metabolism of BZP. Retrieved from [Link]

Sources

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

The Fluorobenzylpiperazine Scaffold: A Privileged Motif for Diverse Biological Targets

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms that can improve aqueous solubility and bioavailability, make it an ideal building block for drug design.[1] When combined with a fluorobenzyl moiety, the resulting scaffold offers a remarkable degree of versatility, enabling interaction with a wide spectrum of biological targets. The fluorine atom, in particular, can modulate metabolic stability, lipophilicity, and binding interactions through electrostatic and hydrogen bonding potential. This guide provides a comprehensive overview of the key biological targets of fluorobenzylpiperazine derivatives, delving into the underlying mechanisms, presenting quantitative binding data, and detailing the experimental protocols necessary for their evaluation.

Central Nervous System Targets: Modulators of Neurotransmission

The primary and most extensively studied role of fluorobenzylpiperazine derivatives is within the central nervous system (CNS). Their structural similarity to endogenous neurotransmitters allows them to interact with critical proteins that regulate synaptic communication, namely monoamine transporters and G-protein coupled receptors (GPCRs).

Monoamine Transporters: The Reuptake Gatekeepers

Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are integral membrane proteins that control the concentration and duration of neurotransmitters in the synaptic cleft.[3][4] Inhibition of these transporters is a cornerstone of treatment for depression, anxiety, and attention-deficit hyperactivity disorder (ADHD).[5][6] Fluorobenzylpiperazine derivatives have emerged as potent ligands for these transporters.[7][8]

The strategic placement of the fluorine atom and other substituents on the benzyl ring is a critical determinant of both potency and selectivity. Structure-activity relationship (SAR) studies have shown that electron-withdrawing groups on the N-benzyl moiety can be beneficial for high-affinity binding to the DAT.[3] This allows for the fine-tuning of a compound's profile, for instance, creating a selective dopamine reuptake inhibitor or a multi-target agent that modulates several transporters simultaneously.

Table 1: Binding Affinities of Representative Piperazine Derivatives for Monoamine Transporters

| Compound Class/Example | Target | Binding Affinity (Kᵢ, nM) | Reference |

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivative 1 | SERT | 2 - 400 | [9] |

| [3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine 9b | DAT | 17.6 | [8] |

| 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines | DAT | High Affinity (nanomolar range) | [3] |

| 1-[4,4-bis(4-fluorophenyl)butyl]-4-[...]piperazine 1 | DAT | High Affinity (IC₅₀ in nM range) | [7] |

This protocol describes a competitive binding assay to determine the affinity of a test compound for the DAT using membranes from rat striatum, a brain region rich in these transporters.

Causality: The principle is competitive displacement. A radiolabeled ligand with known high affinity for DAT ([³H]WIN 35,428) is incubated with the receptor preparation.[8] A test compound (the "competitor") is added at various concentrations. The more effectively the test compound binds to DAT, the less radioligand will be able to bind. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, from which the inhibition constant (Kᵢ) can be calculated, providing a measure of binding affinity.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize rat striatal tissue in ice-cold sucrose buffer (0.32 M sucrose, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in buffer and recentrifugation.

-

Finally, resuspend the pellet in an appropriate assay buffer and determine the protein concentration using a Bradford or BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, combine the following in order: assay buffer, test compound at various concentrations (typically a serial dilution), a fixed concentration of [³H]WIN 35,428 (e.g., 2-3 nM), and the prepared membrane protein (e.g., 20-40 µg).

-

Total Binding: For control wells, add vehicle instead of the test compound.

-

Non-specific Binding (NSB): For another set of control wells, add a high concentration of a known potent DAT inhibitor (e.g., 10 µM cocaine or GBR 12909) to saturate all specific binding sites.

-

-

Incubation & Termination:

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold assay buffer to separate bound from free radioligand.

-

-

Data Analysis:

-

Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

Self-Validation: The inclusion of total and non-specific binding controls is critical. The non-specific binding should be a small fraction of the total binding. The calculated Kᵢ for a known standard compound should be consistent with literature values, validating the assay's performance.

Diagram: Principle of a Competitive Radioligand Binding Assay

Caption: Workflow of a competitive binding assay to measure compound affinity.

GPCRs: Serotonin and Sigma Receptors

The arylpiperazine motif is a classic pharmacophore for serotonin (5-HT) receptors, and fluorobenzylpiperazine derivatives are no exception.[10][11] These receptors are involved in a vast array of physiological processes, and their modulation is key to treating anxiety, depression, and psychosis.[11][12] The 5-HT₁ₐ and 5-HT₂ₐ subtypes are particularly important targets.[13][14] Furthermore, certain fluorobenzylpiperazine derivatives have shown high, specific affinity for sigma-1 (σ₁) receptors, which are unique intracellular chaperones implicated in neuroplasticity and neuroprotection.[15]

Table 2: Binding Affinities of Fluorobenzylpiperazine Derivatives for GPCRs

| Compound | Target | Binding Affinity (Kᵢ, nM) | Selectivity | Reference |

| 1-(4-[¹⁸F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine | σ₁ Receptor | Low nanomolar | >52-fold vs σ₂; >2000-fold vs VAChT | [15] |

| Arylpiperazine Derivatives | 5-HT₁ₐ Receptor | 23.9 - 41.5 | Varies | [13] |

| Arylpiperazine Derivatives | 5-HT₂ₐ Receptor | 39.4 - 315 | Varies | [13] |

| Arylpiperazine Derivatives | 5-HT₇ Receptor | 42.5 - 45.0 | Varies | [13] |

This protocol determines whether a compound acts as an agonist or antagonist at the 5-HT₁ₐ receptor, which is typically coupled to the Gᵢ protein, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).

Causality: An agonist will activate the receptor, causing a measurable decrease in cAMP levels. An antagonist will block the receptor, preventing the agonist-induced decrease in cAMP. This assay directly measures the functional consequence of receptor binding.

Step-by-Step Methodology:

-

Cell Culture:

-

Use a cell line stably expressing the human 5-HT₁ₐ receptor (e.g., CHO-K1 or HEK293 cells).

-

Culture cells to ~80-90% confluency in appropriate media.

-

-

Assay Preparation:

-

Seed the cells into a 96-well plate and allow them to adhere overnight.

-

On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. The PDE inhibitor prevents the degradation of cAMP, amplifying the signal.

-

-

Compound Treatment:

-

Agonist Mode: Add the test compound at various concentrations to the cells.

-

Antagonist Mode: Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes, then add a fixed, sub-maximal concentration (EC₈₀) of a known 5-HT₁ₐ agonist (e.g., 8-OH-DPAT).

-

In all cases, include a positive control (known agonist) and a negative control (vehicle).

-

-

Forskolin Stimulation & Lysis:

-

Add forskolin to all wells. Forskolin directly activates adenylyl cyclase, causing a large increase in cAMP. The activation of Gᵢ by a 5-HT₁ₐ agonist will inhibit this forskolin-induced cAMP production.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

-

-

cAMP Detection:

-

Measure cAMP levels using a commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

-

Data Analysis:

-

Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to determine the EC₅₀ (potency) and the maximal inhibition (efficacy).

-

Antagonist Mode: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to determine the IC₅₀, which can be used to calculate the antagonist's inhibition constant (Kₑ).

-

Diagram: Simplified 5-HT₁ₐ Receptor Signaling Pathway

Caption: Gᵢ-coupling of the 5-HT₁ₐ receptor inhibits cAMP production.

Enzymatic Targets: Precision Inhibition

Beyond neurotransmitter systems, the fluorobenzylpiperazine scaffold has proven effective as a core structure for potent enzyme inhibitors, demonstrating its adaptability to entirely different classes of biological targets.

Tyrosinase

Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway. Its inhibition is a primary strategy for treating hyperpigmentation disorders and is also of interest in the food industry to prevent browning.[16] Derivatives containing the 4-fluorobenzylpiperazine moiety have been identified as highly potent, competitive inhibitors of tyrosinase.[16][17] Docking studies suggest the 4-fluorobenzyl group orients towards the catalytic copper atoms within the enzyme's active site.[17]

Table 3: Inhibitory Activity of Fluorobenzylpiperazine Derivatives Against Tyrosinase

| Compound | Inhibition Type | IC₅₀ (µM) | Reference |

| [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone 26 | Competitive | 0.18 | [16] |

| Kojic Acid (Reference) | Competitive | 17.76 | [16] |

This protocol measures a compound's ability to inhibit the diphenolase activity of mushroom tyrosinase using L-DOPA as a substrate.

Causality: Tyrosinase oxidizes L-DOPA to dopaquinone, which then undergoes a series of non-enzymatic reactions to form the colored product dopachrome. The rate of dopachrome formation, which can be measured by the increase in absorbance at 475 nm, is directly proportional to enzyme activity. An inhibitor will slow this rate.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

-

Prepare a stock solution of L-DOPA in the same buffer.

-

Dissolve test compounds and a reference inhibitor (e.g., kojic acid) in a suitable solvent (e.g., DMSO), then dilute in buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase solution.

-

Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the L-DOPA substrate to all wells.

-

-

Kinetic Measurement:

-

Immediately place the plate in a microplate reader.

-

Measure the absorbance at 475 nm every minute for 20-30 minutes.

-

-

Data Analysis:

-

For each concentration, determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100.

-

Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC₅₀ value.

-

Mechanism Study (Optional): To determine the mode of inhibition (e.g., competitive, non-competitive), repeat the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor. Analyze the data using a Lineweaver-Burk plot (1/V vs. 1/[S]).

-

Diagram: Workflow for an Enzyme Inhibition Assay

Caption: Standard workflow for determining enzyme inhibitory activity.

Emerging Targets in Oncology

The versatility of the fluorobenzylpiperazine scaffold extends to the complex field of oncology. The piperazine ring is a common feature in many anticancer agents, and the addition of the fluorobenzyl group has been shown to be a crucial functional component for anticancer activity in certain molecular contexts.[1]

Potential targets include:

-

Anti-apoptotic Proteins: Derivatives combining a 1-(2-fluorophenyl)piperazine moiety with other pharmacophores have been designed as potential inhibitors of BCL2, an anti-apoptotic protein often overexpressed in cancer cells.[18]

-

Kinase Inhibition: 1-(4-Fluorobenzyl)piperazine serves as a chemical precursor for the synthesis of molecules designed to inhibit key cell cycle regulators like EGFR and Aurora A kinase.[19][20]

This is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects.

Causality: Viable cells contain mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A cytotoxic compound will reduce the number of viable cells, leading to a decreased formazan signal.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.[18]

-

Compound Treatment: Treat the cells with serial dilutions of the fluorobenzylpiperazine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Remove the treatment media and add fresh media containing MTT solution (e.g., 0.5 mg/mL). Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals, producing a colored solution.

-

Absorbance Reading: Measure the absorbance of the solution on a microplate reader, typically at a wavelength of 570 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against the log concentration of the compound and fit the data to determine the IC₅₀ value, the concentration required to inhibit cell growth by 50%.

Conclusion and Future Directions

The fluorobenzylpiperazine scaffold is a testament to the power of privileged structures in drug discovery. Its ability to engage with a remarkable diversity of biological targets—from CNS transporters and receptors to metabolic enzymes and oncology targets—underscores its significance. The fluorine substitution provides a critical tool for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on several key areas:

-

Multi-Target-Directed Ligands (MTDLs): Designing single molecules that can rationally interact with multiple targets (e.g., combining SERT inhibition with 5-HT₁ₐ agonism) to achieve synergistic therapeutic effects.[6]

-

Enhanced Selectivity: Leveraging detailed SAR and computational modeling to design derivatives with exquisite selectivity for a single target subtype, minimizing off-target effects.

-

PET Radioligands: Developing more highly specific [¹⁸F]-labeled fluorobenzylpiperazine derivatives as positron emission tomography (PET) tracers to visualize and quantify targets like σ₁ receptors in the living human brain, aiding in disease diagnosis and drug development.[15]

By continuing to explore the vast chemical space around this scaffold and employing the robust experimental protocols detailed herein, the scientific community can unlock the full therapeutic potential of fluorobenzylpiperazine derivatives.

References

-

Zhang, L., et al. (2017). 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain. PubMed. [Link]

-

Caccia, C., et al. (2004). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. PubMed. [Link]

-

Ginex, T., et al. (2021). Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. PubMed. [Link]

-

Greiner, E., et al. (2003). Structure−Activity Relationship Studies of Highly Selective Inhibitors of the Dopamine Transporter: N -Benzylpiperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. ResearchGate. [Link]

-

PubChem. 1-(4-Fluorobenzyl)piperazine. [Link]

-

Chae, S., et al. (2005). Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter. PubMed. [Link]

-

Ghorab, M. M., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. National Institutes of Health. [Link]

-

Hsin, L. W., et al. (2001). [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter. PubMed. [Link]

-

Ginex, T., et al. (2021). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. PubMed Central. [Link]

-

Singh, S. (2000). Dopamine transporter ligands: recent developments and therapeutic potential. Taylor & Francis Online. [Link]

-

Shi, L., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. [Link]

-

Stankova, I., et al. (2021). Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4. National Institutes of Health. [Link]

-

Caprioglio, D., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed. [Link]

-

Butini, S., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]

-

López-Rodríguez, M. L., et al. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. PubMed. [Link]

-

Goti, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

-

Iannitelli, A., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed Central. [Link]

-

Di Giovanni, G., et al. (2020). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PubMed Central. [Link]

-

Kciuk, M., et al. (2014). New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands. PubMed. [Link]

-

Lazzarin, E., et al. (2022). Ligand coupling mechanism of the human serotonin transporter differentiates substrates from inhibitors. PubMed Central. [Link]

Sources

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ligand coupling mechanism of the human serotonin transporter differentiates substrates from inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine transporter ligands: recent developments and therapeutic potential. | Semantic Scholar [semanticscholar.org]

- 6. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 1-(4-Fluorobenzyl)piperazine 97 70931-28-1 [sigmaaldrich.com]

- 20. 1-(4-FLUOROBENZYL)PIPERAZINE | 70931-28-1 [amp.chemicalbook.com]

Whitepaper: A Multi-Faceted In Silico Approach for Predicting the Biological Activity of 1-(2-Fluorobenzyl)piperazin-2-one

Audience: Researchers, scientists, and drug development professionals.

Abstract: The imperative to accelerate drug discovery while minimizing costs has positioned in silico methodologies at the forefront of preclinical research.[1][2][3] This technical guide provides a comprehensive, field-proven framework for predicting the biological activity of the novel compound 1-(2-Fluorobenzyl)piperazin-2-one. Piperazine derivatives are a well-established class of heterocyclic compounds known to exhibit a wide spectrum of pharmacological activities, including anticancer, antidepressant, and antimicrobial effects.[4][5][6][7] By integrating Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, pharmacophore hypothesis generation, and ADMET profiling, this document outlines a robust, self-validating workflow. The objective is to enable researchers to make data-driven decisions, prioritize promising candidates, and identify potential liabilities early in the development pipeline.[1][2]

Strategic Imperative: Why Predict Activity In Silico?

In the traditional drug discovery paradigm, the synthesis and screening of thousands of compounds is a resource-intensive and often inefficient process. Computational, or in silico, drug discovery leverages advances in chemistry, biology, and computer science to model molecular interactions and predict drug properties before a compound is ever synthesized.[1] This approach offers several distinct advantages:

-

Cost and Time Efficiency: By computationally pre-screening and prioritizing compounds, resources are focused on candidates with the highest probability of success, drastically reducing the time and expense of experimental testing.[2][3]

-

Enhanced Decision-Making: Predictive modeling provides a data-driven basis for lead optimization.[1] It allows for the early identification of potential liabilities, such as off-target effects or poor pharmacokinetic profiles (ADMET issues), thereby reducing the risk of costly late-stage failures.[1][8][9]

-

Rational Design: Beyond screening existing libraries, in silico tools facilitate the de novo design of novel molecules engineered for optimal interaction with a specific biological target.[1]

For a molecule like 1-(2-Fluorobenzyl)piperazin-2-one, which belongs to the pharmacologically significant piperazine class, an in silico assessment is the logical first step to hypothesize its therapeutic potential and guide subsequent experimental validation.

The Predictive Core: A Four-Pillar Methodological Framework

A credible in silico activity prediction cannot rely on a single method. True predictive power is achieved by integrating multiple complementary techniques, each providing a different layer of insight. Here, we present a validated four-pillar framework.

Pillar 1: Quantitative Structure-Activity Relationship (QSAR) Modeling

Expertise & Experience (The "Why"): QSAR modeling is founded on the principle that the biological activity of a chemical is directly related to its molecular structure. By mathematically correlating physicochemical properties (molecular descriptors) with observed activity, we can build models to predict the activity of novel, untested compounds.[4][5][10] For piperazine derivatives, studies have shown that electronic descriptors (e.g., HOMO/LUMO energies), steric properties, and topological indices are significant predictors of activity against targets like mTORC1 or for antidepressant effects.[4][5][11] The goal is not just to predict activity but to understand which structural features drive it.

Trustworthiness (Self-Validation): A QSAR model is only as good as its validation. To ensure a model is robust and not simply "memorizing" the training data, a stringent validation protocol is mandatory. This involves both internal validation (e.g., leave-one-out cross-validation, yielding a Q² value) and, most importantly, external validation, where the model's predictive power (predictive R²) is tested on a set of compounds it has never seen before.[10][12] A high correlation coefficient (R²) for the training set is insufficient; strong Q² and predictive R² values (ideally > 0.7) are the true indicators of a trustworthy model.[10]

-

Data Set Curation:

-

Compile a dataset of at least 30-50 piperazine analogs with experimentally determined biological activity (e.g., IC50 values) against a specific target. The data must span a reasonable activity range.

-

Convert IC50 values to a logarithmic scale (pIC50) for a more linear data distribution.

-

Randomly partition the dataset into a training set (~75-80% of compounds) for model building and a test set (~20-25%) for external validation.[10]

-

-

Structure Preparation & Descriptor Calculation:

-

Draw the 2D structures of all compounds.

-

Using software like Dragon or PaDEL-Descriptor, calculate a wide range of molecular descriptors (e.g., constitutional, topological, electronic, physicochemical).[6]

-

-

Model Generation:

-

Employ a statistical method, such as Multiple Linear Regression (MLR), to build a relationship between the calculated descriptors (independent variables) and pIC50 values (dependent variable).[5]

-

Use a feature selection algorithm (e.g., genetic function approximation) to identify the most relevant descriptors and avoid overfitting.[4]

-

-

Model Validation:

-

Internal Validation: Perform leave-one-out cross-validation on the training set to calculate the Q² value.

-

External Validation: Use the generated model to predict the pIC50 values for the test set compounds. Calculate the predictive R² to assess the model's real-world predictive ability.[10]

-

-

Prediction for 1-(2-Fluorobenzyl)piperazin-2-one:

-

Calculate the same set of validated descriptors for the target molecule.

-

Input these descriptor values into the validated QSAR equation to predict its pIC50.

-

Pillar 2: Molecular Docking

Expertise & Experience (The "Why"): While QSAR provides a statistical prediction, molecular docking offers a biophysical one. It simulates the interaction between a ligand (our molecule) and the binding site of a protein target, predicting its binding conformation and affinity.[1][9] Recent studies have explored the docking of 1-(2-Fluorobenzyl)piperazine derivatives against cancer-related targets like topoisomerase IIα, revealing key interactions with residues such as Leu443 and Gly442.[13][14] The choice of a relevant biological target is paramount and should be informed by literature precedents for the chemical class. A docking study elucidates the specific hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-protein complex, providing a structural hypothesis for the molecule's activity.

Trustworthiness (Self-Validation): The credibility of a docking simulation hinges on its ability to reproduce known experimental data. The standard validation protocol is to take a protein with a known co-crystallized ligand, remove the ligand, and then dock it back into the binding site. A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation, confirming that the docking parameters are reliable.

-

Target & Ligand Preparation:

-

Receptor: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand: Generate a 3D conformation of 1-(2-Fluorobenzyl)piperazin-2-one and perform energy minimization.

-

-

Binding Site Definition:

-

Identify the active binding pocket of the receptor. If a co-crystallized ligand is present, its location can be used to define the center of a grid box that encompasses the entire binding site.

-

-

Protocol Validation (Crucial Step):

-

If available, re-dock the native co-crystallized ligand into the prepared receptor.

-

Calculate the RMSD between the top-ranked docked pose and the original crystal pose. Proceed only if RMSD < 2.0 Å.

-

-

Docking Simulation:

-

Run the docking algorithm (e.g., AutoDock Vina, Glide) to systematically sample conformations of the ligand within the defined binding site.[15]

-

The software will generate multiple binding poses, ranked by a scoring function that estimates binding affinity (e.g., kcal/mol).

-

-

Results Analysis:

-

Analyze the top-ranked pose of 1-(2-Fluorobenzyl)piperazin-2-one.

-

Visualize the interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and key amino acid residues in the binding pocket. A lower binding energy score suggests a more favorable interaction.

-

Pillar 3: Pharmacophore Modeling

Expertise & Experience (The "Why"): A pharmacophore is an abstract 3D representation of the essential molecular features responsible for a molecule's biological activity.[1] For Central Nervous System (CNS) drugs, a common pharmacophore model includes an aromatic group and a nitrogen atom for hydrogen bonding.[16] This method is exceptionally useful for identifying new molecules with the potential for similar activity. By creating a pharmacophore model from a set of known active piperazine derivatives, we can use it as a 3D search query to screen large virtual databases or to evaluate how well our target molecule, 1-(2-Fluorobenzyl)piperazin-2-one, fits the required spatial and chemical arrangement for activity.

Trustworthiness (Self-Validation): A pharmacophore model's validity is determined by its ability to distinguish active compounds from inactive ones (decoys). A robust validation involves screening a database containing a small number of known actives seeded within a large number of presumed inactives. The model's quality is then quantified using metrics like the Receiver Operating Characteristic (ROC) curve, where an Area Under the Curve (AUC) close to 1.0 indicates excellent predictive ability.[17]

-

Training Set Selection: Select a set of structurally diverse but conformationally similar molecules known to be active against the same target.

-

Conformation Generation: Generate a wide range of low-energy 3D conformations for each molecule in the training set.

-

Feature Identification & Alignment: Identify common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) across the active molecules. Align the molecules based on these common features.

-

Hypothesis Generation: Generate several pharmacophore hypotheses that consist of a unique 3D arrangement of features. Score each hypothesis based on how well it maps to the active molecules.

-

Model Validation:

-

Prepare a validation database containing known actives and a much larger set of decoy molecules.

-

Use the top-ranked pharmacophore hypothesis to screen the database.

-

Calculate the enrichment factor and plot a ROC curve to confirm the model can effectively prioritize active compounds.[17]

-

-

Screening:

-

Map the 3D structure of 1-(2-Fluorobenzyl)piperazin-2-one against the validated pharmacophore model to assess its fit and, by extension, its potential for activity.

-

Pillar 4: ADMET (Pharmacokinetic and Toxicity) Profiling

Expertise & Experience (The "Why"): High potency against a target is meaningless if a drug cannot be absorbed by the body, reach its site of action, or is prematurely metabolized or overtly toxic.[9][18] Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical early-stage filter.[2][3][19] For a compound with potential CNS activity, predicting its ability to cross the blood-brain barrier (BBB) is especially crucial.[20] Modern in silico ADMET prediction relies on large-scale machine learning models trained on vast experimental datasets.[8][19]

Trustworthiness (Self-Validation): ADMET predictors are inherently probabilistic. Their reliability depends on the quality and size of the dataset they were trained on. The best practice is to use multiple prediction tools (e.g., pkCSM, SwissADME, ADMETlab) and look for a consensus in the predictions.[2] The output should not be seen as an absolute truth but as a risk assessment tool that flags potential liabilities for further investigation.

-

Input Structure: Obtain the simplified molecular-input line-entry system (SMILES) string or draw the 2D structure of 1-(2-Fluorobenzyl)piperazin-2-one.

-

Submission to Predictors: Submit the structure to one or more reputable online ADMET prediction platforms.

-

Parameter Analysis: Analyze the output, focusing on key drug-like properties. This includes:

-

Physicochemical Properties: Molecular Weight, LogP (lipophilicity), H-bond donors/acceptors (for Lipinski's Rule of Five compliance).[21]

-

Absorption: Caco-2 permeability (intestinal absorption), Blood-Brain Barrier (BBB) permeation.

-

Distribution: Volume of distribution (VDss).

-

Metabolism: Prediction of interaction with Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).

-

Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity.

-

-

Data Tabulation: Summarize the predicted properties in a clear, structured table for easy interpretation and risk assessment.

| Property Class | Parameter | Predicted Value | Risk Assessment |

| Physicochemical | Molecular Weight ( g/mol ) | [Predicted] | Complies with Lipinski's Rule (<500 Da) |

| LogP (Lipophilicity) | [Predicted] | Optimal range for permeability (1-3) | |

| H-Bond Donors | [Predicted] | Complies with Lipinski's Rule (<5) | |

| H-Bond Acceptors | [Predicted] | Complies with Lipinski's Rule (<10) | |

| Absorption | Caco-2 Permeability (logPapp) | [Predicted] | High/Low probability of intestinal absorption |

| Blood-Brain Barrier (BBB) Perm. | [Predicted] | Yes/No | |

| Distribution | VDss (L/kg) | [Predicted] | High/Low tissue distribution |

| Metabolism | CYP2D6 Inhibitor | [Predicted] | Yes/No (Risk of drug-drug interactions) |

| CYP3A4 Inhibitor | [Predicted] | Yes/No (Risk of drug-drug interactions) | |

| Toxicity | AMES Toxicity | [Predicted] | Mutagenic/Non-mutagenic |

| hERG I Inhibition | [Predicted] | Yes/No (Risk of cardiotoxicity) |

(Note: Predicted values are placeholders and would be filled by running the actual simulation.)

Synthesis: An Integrated Predictive Workflow

These four pillars are not isolated experiments; they form a cohesive, iterative workflow that provides a holistic prediction of a molecule's potential.

Sources

- 1. What is in silico drug discovery? [synapse.patsnap.com]

- 2. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 3. aurlide.fi [aurlide.fi]

- 4. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine Derivatives as Renin Inhibitors [openpharmaceuticalsciencesjournal.com]

- 11. 3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In silico prediction of central nervous system activity of compounds. Identification of potential pharmacophores by the TOPS-MODE approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. connectjournals.com [connectjournals.com]

- 16. A common structural model for central nervous system drugs and their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 19. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. | Semantic Scholar [semanticscholar.org]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

The Ascendant Scaffold: A Technical Guide to 1-(2-Fluorobenzyl)piperazin-2-one in Modern Medicinal Chemistry

Foreword: Unveiling the Potential of a Privileged Core

In the landscape of contemporary drug discovery, the identification and exploitation of "privileged scaffolds" remain a cornerstone of efficient and successful medicinal chemistry campaigns. These molecular frameworks, capable of interacting with multiple biological targets, offer a fertile ground for the development of novel therapeutics across a spectrum of diseases. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a quintessential example of such a scaffold, lauded for its favorable physicochemical properties and synthetic tractability. This guide delves into a specific, high-potential derivative: the 1-(2-fluorobenzyl)piperazin-2-one core. The strategic introduction of a 2-fluorobenzyl group and a lactam functionality within the piperazine ring system imparts a unique combination of structural rigidity, lipophilicity, and hydrogen bonding capabilities. These features render it an exemplary scaffold for interrogating biological systems, particularly in the realms of oncology and central nervous system (CNS) disorders. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, medicinal chemistry applications, and biological evaluation of this promising molecular architecture.

The Strategic Rationale: Physicochemical and Structural Advantages

The 1-(2-fluorobenzyl)piperazin-2-one scaffold is not a random amalgamation of chemical moieties. Its design is a deliberate convergence of functionalities aimed at optimizing drug-like properties.

-

The Piperazin-2-one Core: The introduction of a carbonyl group at the 2-position creates a lactam. This feature reduces the basicity of the adjacent nitrogen atom compared to a traditional piperazine, influencing the overall pKa of the molecule. This modification can be crucial for fine-tuning solubility, membrane permeability, and interactions with biological targets. The lactam also introduces a planar amide bond, which can act as a hydrogen bond donor and acceptor, while imparting a degree of conformational constraint to the ring.

-

The 2-Fluorobenzyl Substituent: The benzyl group provides a lipophilic handle for interactions with hydrophobic pockets in target proteins. The ortho-fluorine substitution is a key bioisosteric modification. Fluorine's high electronegativity can modulate the electronic properties of the aromatic ring and influence the conformation of the benzyl group through steric and electronic effects. Furthermore, the C-F bond is metabolically stable, often enhancing the pharmacokinetic profile of a drug candidate by blocking sites of oxidative metabolism. This strategic fluorination can also lead to specific interactions, such as hydrogen bonding or dipole-dipole interactions, with amino acid residues in a binding pocket.

Synthesis of the 1-(2-Fluorobenzyl)piperazin-2-one Core

The synthesis of the 1-(2-fluorobenzyl)piperazin-2-one scaffold can be achieved through a reliable and scalable synthetic route. The following protocol is a representative method based on established chemical transformations for related piperazine and piperazinone derivatives.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to 1-(2-Fluorobenzyl)piperazin-2-one.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Fluorobenzyl)piperazine

-

To a stirred solution of piperazine (2.0 equivalents) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile at room temperature, add a solution of 2-fluorobenzyl chloride (1.0 equivalent) dropwise.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the piperazine hydrochloride salt.

-

The filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield 1-(2-fluorobenzyl)piperazine, which can be purified further by column chromatography if necessary.[1]

Step 2: Synthesis of 2-Chloro-1-(4-(2-fluorobenzyl)piperazin-1-yl)ethanone

-

Dissolve 1-(2-fluorobenzyl)piperazine (1.0 equivalent) in an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine (1.1 equivalents), to the solution.

-

Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in CH₂Cl₂ to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[2]

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 2-chloro-1-(4-(2-fluorobenzyl)piperazin-1-yl)ethanone. This intermediate can be used in the next step with or without further purification.[2]

Step 3: Intramolecular Cyclization to 1-(2-Fluorobenzyl)piperazin-2-one

-

Dissolve the crude 2-chloro-1-(4-(2-fluorobenzyl)piperazin-1-yl)ethanone in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate or sodium hydride (1.2 equivalents), to the solution.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-8 hours, or until TLC indicates the consumption of the starting material.

-

After cooling to room temperature, filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the final product, 1-(2-fluorobenzyl)piperazin-2-one. The hydrochloride salt of this compound is commercially available.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The 1-(2-fluorobenzyl)piperazin-2-one scaffold serves as a versatile starting point for the development of potent and selective modulators of various biological targets. The following sections highlight its application in oncology and CNS disorders, supported by SAR insights derived from related compound series.

Application in Oncology: Targeting DNA Repair and Proliferation

The piperazine and piperazinone moieties are prevalent in a number of anticancer agents, particularly kinase inhibitors and Poly (ADP-ribose) polymerase (PARP) inhibitors.[3]

Structure-Activity Relationship Insights:

-

N4-Substitution: The N4-position of the piperazin-2-one ring is a key vector for chemical modification. Elaboration at this position with various aryl, heteroaryl, or acyl groups can be used to target specific enzymatic pockets. For PARP inhibitors, for example, this position is often functionalized with a group that mimics the nicotinamide portion of NAD+.

-